Cas no 2305403-92-1 (4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride)
![4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2305403-92-1x500.png)
4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 4-{[3-(propan-2-yl)cyclohexyl]sulfamoyl}benzene-1-sulfonyl fluoride
- 4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride
- 2305403-92-1
- Z2759742078
- EN300-26576619
- 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride
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- インチ: 1S/C15H22FNO4S2/c1-11(2)12-4-3-5-13(10-12)17-23(20,21)15-8-6-14(7-9-15)22(16,18)19/h6-9,11-13,17H,3-5,10H2,1-2H3
- InChIKey: VSQMRZVSKIQKRX-UHFFFAOYSA-N
- ほほえんだ: C1(S(F)(=O)=O)=CC=C(S(NC2CCCC(C(C)C)C2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 363.09742869g/mol
- どういたいしつりょう: 363.09742869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 97.1Ų
4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576619-0.05g |
4-{[3-(propan-2-yl)cyclohexyl]sulfamoyl}benzene-1-sulfonyl fluoride |
2305403-92-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluorideに関する追加情報
Professional Introduction to Compound with CAS No. 2305403-92-1 and Product Name: 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride
The compound with the CAS number 2305403-92-1 and the product name 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The unique combination of functional groups, including the sulfonyl fluoride moiety and the cyclohexylamine substituent, makes it a versatile intermediate for synthesizing novel therapeutic agents.
In recent years, there has been a growing interest in the development of compounds that exhibit potent biological activity while maintaining high selectivity. The structural features of 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride align well with these requirements. The presence of the sulfonyl fluoride group is particularly noteworthy, as it is known to enhance binding affinity and metabolic stability in drug molecules. This property has been leveraged in the design of inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and metabolic disorders.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The cyclohexylamine moiety contributes to its solubility and bioavailability, making it an attractive candidate for oral administration. Furthermore, the benzenesulfonyl group provides additional opportunities for chemical modification, allowing researchers to fine-tune its pharmacokinetic properties. These characteristics have positioned 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride as a valuable building block in the synthesis of next-generation pharmaceuticals.
Recent studies have highlighted the compound's efficacy in preclinical models. For instance, research indicates that derivatives of this molecule exhibit inhibitory activity against kinases and other enzymes implicated in tumor growth and progression. The ability to modulate these pathways without significant off-target effects is a critical factor in achieving effective disease management. Additionally, the compound's structural similarity to known drugs suggests that it may be optimized for improved pharmacological profiles through structure-activity relationship (SAR) studies.
The synthesis of 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the sulfonyl fluoride group at the para position relative to the amino-substituted benzene ring requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to achieve these transformations more efficiently, reducing both cost and environmental impact.
In conclusion, 4-[[[3-(1-Methylethyl)cyclohexyl]amino]sulfonyl]benzenesulfonyl fluoride (CAS No. 2305403-92-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a compelling tool for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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